molecular formula C19H33NO2 B6137223 (2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

Cat. No.: B6137223
M. Wt: 307.5 g/mol
InChI Key: MXFFSEZXYCFHAJ-RZDMDXEDSA-N
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Description

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of a heptylimino group, a hydroxybutylidene group, and a dimethylcyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one typically involves multiple steps. One common method includes the condensation of 5,5-dimethylcyclohexan-1-one with a suitable aldehyde to form an intermediate, which is then reacted with a heptylamine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like flow chemistry to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-heptylimino-2-(1-hydroxyethylidene)-5,5-dimethylcyclohexan-1-one
  • (2E)-3-heptylimino-2-(1-hydroxypropylidene)-5,5-dimethylcyclohexan-1-one
  • (2E)-3-heptylimino-2-(1-hydroxyhexylidene)-5,5-dimethylcyclohexan-1-one

Uniqueness

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-5-7-8-9-10-12-20-15-13-19(3,4)14-17(22)18(15)16(21)11-6-2/h21H,5-14H2,1-4H3/b18-16+,20-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFSEZXYCFHAJ-RZDMDXEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=C1CC(CC(=O)C1=C(CCC)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN=C\1CC(CC(=O)/C1=C(\CCC)/O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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